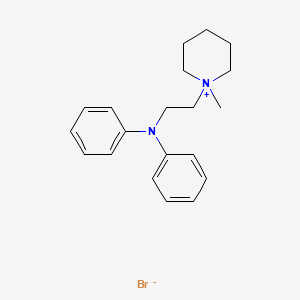![molecular formula C16H18N2O3 B14168130 (4Z)-N-(3-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B14168130.png)
(4Z)-N-(3-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-N-(3-nitrophenyl)bicyclo[610]non-4-ene-9-carboxamide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-N-(3-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide typically involves a multi-step process. One common route starts with the preparation of the bicyclo[6.1.0]non-4-ene core, which can be achieved through a Diels-Alder reaction between a suitable diene and dienophile. The nitrophenyl group is then introduced via a nitration reaction, followed by the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the nitration and amidation steps.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
(4Z)-N-(3-nitrophenyl)bicyclo[61
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of (4Z)-N-(3-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and carboxamide groups. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
(4Z)-N-(3-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide: shares similarities with other bicyclic compounds, such as bicyclo[6.1.0]non-4-ene derivatives.
Nitrophenyl derivatives: Compounds like nitrophenyl acetamide or nitrophenyl benzamide.
Uniqueness:
- The combination of the bicyclic core with the nitrophenyl and carboxamide groups makes this compound unique. This structural arrangement can result in distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C16H18N2O3 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
(4Z)-N-(3-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide |
InChI |
InChI=1S/C16H18N2O3/c19-16(15-13-8-3-1-2-4-9-14(13)15)17-11-6-5-7-12(10-11)18(20)21/h1-2,5-7,10,13-15H,3-4,8-9H2,(H,17,19)/b2-1- |
InChI Key |
PTVHKBNXYKHEEV-UPHRSURJSA-N |
Isomeric SMILES |
C/1CC2C(C2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])CC/C=C1 |
Canonical SMILES |
C1CC2C(C2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])CCC=C1 |
solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[[4-(tert-butylamino)-6-(cyanoamino)-1,3,5-triazin-2-yl]sulfanyl]acetate](/img/structure/B14168054.png)

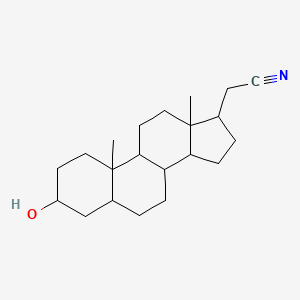
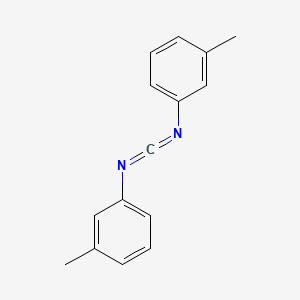
![2,2-Dimethyl-8-nitro-2H-benzo[E][1,3]oxazin-4(3H)-one](/img/structure/B14168076.png)
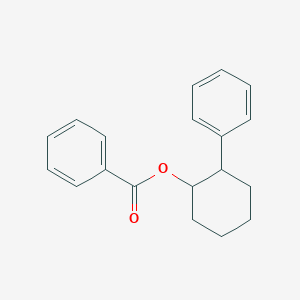

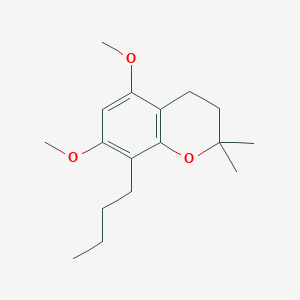
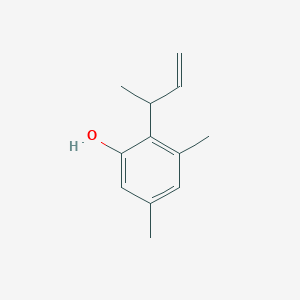
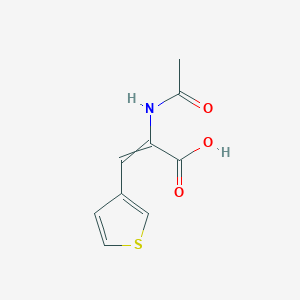
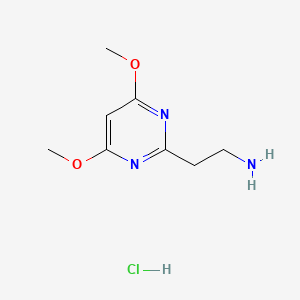
![2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole](/img/structure/B14168121.png)
